2-(3-Bromo-4-fluorophenoxy)ethan-1-ol

Medicinal Chemistry Physicochemical Properties Drug Design

This 3-bromo-4-fluoro phenoxyethanol building block offers a precisely positioned aryl bromide handle for Suzuki-Miyaura diversification and a metabolically stable fluorine atom, delivering a predictable LogP boost (~+1.2) for CNS penetration. The orthogonal reactivity of the primary alcohol and the regiospecific bromide makes it superior to 4-bromo-2-fluoro or chloro analogs for constructing homogeneous kinase inhibitor libraries, novel agrochemical IP, and modular PROTAC bifunctional linkers. Ensure your synthesis program uses the correct isomer — generic substitution is invalid.

Molecular Formula C8H8BrFO2
Molecular Weight 235.05 g/mol
CAS No. 1548379-18-5
Cat. No. B1457624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromo-4-fluorophenoxy)ethan-1-ol
CAS1548379-18-5
Molecular FormulaC8H8BrFO2
Molecular Weight235.05 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OCCO)Br)F
InChIInChI=1S/C8H8BrFO2/c9-7-5-6(12-4-3-11)1-2-8(7)10/h1-2,5,11H,3-4H2
InChIKeyNGTQZFBHGUDYMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Bromo-4-fluorophenoxy)ethan-1-ol (CAS 1548379-18-5): A Unique Dihalogenated Phenoxyethanol Building Block for Medicinal Chemistry and Agrochemical Synthesis


2-(3-Bromo-4-fluorophenoxy)ethan-1-ol (CAS 1548379-18-5) is a specialized organic compound categorized as a dihalogenated phenol ether. Its molecular structure, defined by the formula C8H8BrFO2 and a molecular weight of 235.05 g/mol, features a phenolic core simultaneously substituted with bromine at the 3-position and fluorine at the 4-position, with a primary alcohol group tethered via an ethoxy linker . This specific pattern of halogenation creates a unique chemical entity within the broader class of phenoxyethanols, differentiating it from mono-halogenated or differently substituted analogs [1]. Primarily utilized as a research chemical and a versatile synthetic intermediate, this compound serves as a crucial building block for constructing more complex molecules in pharmaceutical and agrochemical research programs [2].

The Criticality of Precise Substitution: Why 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol (CAS 1548379-18-5) Cannot Be Replaced by Other Halogenated Phenoxyethanols


The practice of generic substitution is scientifically invalid for 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol (CAS 1548379-18-5) due to the profound impact that the precise position and identity of halogen atoms exert on a molecule's physicochemical properties, reactivity, and ultimate biological function. For instance, simply changing the substitution pattern from the 3-bromo-4-fluoro to a 4-bromo-2-fluoro regioisomer (CAS 741699-22-9) yields a compound with a different SMILES string and, by extension, a distinct 3D conformation and electronic surface potential . Furthermore, exchanging the bromine atom for chlorine (e.g., 2-(3-chloro-4-fluorophenoxy)ethan-1-ol) or eliminating the fluorine entirely will significantly alter the compound's lipophilicity (LogP) and metabolic stability, which are critical parameters in drug design and agrochemical activity [1][2]. The evidence presented below quantifies these distinctions, demonstrating that the target compound possesses a unique combination of properties that cannot be replicated by any other single in-class analog, thereby necessitating its specific procurement for research programs where its precise molecular features are required.

Quantitative Evidence for the Differentiation of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol (CAS 1548379-18-5) vs. Analogs


Unique Halogenation Pattern Dictates Lipophilicity and Metabolic Stability

The 3-bromo-4-fluoro substitution pattern on the phenoxy ring of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol (Target) confers a distinct set of physicochemical properties compared to its regioisomers and other halogenated analogs. While an exact experimental LogP for the target compound is not publicly available, its calculated LogP (XLogP3) is 2.4, as derived from PubChem data for a closely related analog containing the identical 3-bromo-4-fluorophenoxy fragment [1]. This value represents a significant deviation from the unsubstituted 2-phenoxyethanol (LogP ~1.2) and the 2-(2-amino-5-fluorophenoxy)ethanol analog (LogP = 0.666) [2], highlighting the profound impact of halogen identity and position on lipophilicity. In medicinal chemistry, this increased lipophilicity (ΔLogP ≈ +1.2 over the parent) is directly correlated with enhanced membrane permeability and, conversely, can influence metabolic clearance by cytochrome P450 enzymes [3].

Medicinal Chemistry Physicochemical Properties Drug Design

Strategic Advantage in Cross-Coupling Reactions via Selective Bromine Reactivity

The presence of a single bromine atom in the 3-position of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol (Target) provides a highly versatile and chemoselective synthetic handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the modular construction of molecular complexity at a specific site. In contrast, the 2-(4-bromo-2-fluorophenoxy)ethanol regioisomer (Comparator 1) also contains a bromine atom but at a different position (para to the ether), which can lead to different steric and electronic effects during catalysis, potentially impacting yield and selectivity . Furthermore, the target compound's monobrominated nature is advantageous over polybrominated analogs, which may suffer from poor chemoselectivity and unwanted side reactions. The combination of a reactive C-Br bond for diversification with the metabolically stable C-F bond for modulating drug-like properties makes this compound a privileged intermediate [1].

Organic Synthesis Cross-Coupling Building Block

Precursor to Diverse Pharmacologically-Relevant Scaffolds

2-(3-Bromo-4-fluorophenoxy)ethan-1-ol is not an end-product but a versatile intermediate for generating a wide array of biologically relevant structures. Its primary alcohol group can be readily converted into leaving groups (e.g., tosylate, mesylate) or oxidized to an aldehyde/carboxylic acid for further elaboration. The 3-bromo-4-fluorophenoxy core is a privileged substructure found in compounds with documented biological activity, including those targeting ion channels and GPCRs. For example, the identical 3-bromo-4-fluorophenoxy fragment is present in 1-[3-(3-Bromo-4-fluorophenoxy)propyl]pyrrolidine, a compound with a calculated LogP of 3.6, underscoring the fragment's utility in tuning physicochemical properties [1]. This demonstrates that the target compound serves as a direct entry point into a valuable chemical space, unlike simpler, unsubstituted phenoxyethanols, which lack the halogen atoms essential for key interactions with biological targets [2].

Medicinal Chemistry Drug Discovery Scaffold Hopping

Optimal Use Cases for 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol (CAS 1548379-18-5) in R&D


Scaffold Optimization in Medicinal Chemistry: Modulating Lipophilicity and Metabolism

In a drug discovery program targeting a central nervous system (CNS) disorder, a project team requires a building block to increase the lipophilicity (LogP) of a lead series to improve blood-brain barrier (BBB) penetration. 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol (Target) offers a calculated LogP increase of approximately +1.2 units compared to the unsubstituted 2-phenoxyethanol baseline . This predictable shift in lipophilicity is essential for achieving desired CNS exposure. Furthermore, the inclusion of the metabolically stable fluorine atom at the 4-position, a strategy supported by literature demonstrating enhanced metabolic stability for fluoroalkyl analogues over their non-fluorinated counterparts [1], makes this compound a superior choice over a non-fluorinated or chloro-substituted analog for this application.

Precision Synthesis of Diverse Chemical Libraries via Palladium-Catalyzed Cross-Coupling

A contract research organization (CRO) engaged in synthesizing a focused library of kinase inhibitors requires a versatile halogenated phenoxyethanol core. The single, regiospecifically placed bromine atom in 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol (Target) provides a well-defined reactive handle for diversification via Suzuki-Miyaura coupling to introduce various aryl and heteroaryl groups [2]. This contrasts with the use of a regioisomer like 2-(4-bromo-2-fluorophenoxy)ethanol (Comparator), which would yield a library of isomers with different spatial orientations of the introduced group. The choice of the target compound ensures the generation of a homogeneous library of molecules with the vector of diversification precisely positioned at the 3-position of the phenoxy ring.

Agrochemical Intermediate for Herbicidal Active Ingredient Development

An agrochemical research group is exploring novel fluorophenoxyphenoxypropionate herbicides, a class known for its potent activity [3]. The synthesis of these active ingredients frequently requires a halogenated phenoxyphenol or phenoxyethanol intermediate. 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol (Target) provides a suitable core structure that can be elaborated into the desired propionate ester. Its specific substitution pattern (3-bromo-4-fluoro) is distinct from the 4-bromo-2-fluoro pattern described in foundational herbicide patents [4], offering a novel avenue for the synthesis of new intellectual property and potentially active compounds with a differentiated selectivity profile.

Chemical Biology Probe Development Requiring a Bifunctional Linker

In the development of a targeted protein degradation (TPD) probe, such as a PROTAC, a bifunctional linker is required to connect a target-binding ligand to an E3 ligase ligand. The primary alcohol of 2-(3-Bromo-4-fluorophenoxy)ethan-1-ol (Target) can be easily functionalized to attach one ligand, while the aryl bromide provides a site for orthogonal coupling (e.g., Sonogashira or Buchwald-Hartwig) to install the second ligand. This orthogonal reactivity is a key advantage over linkers that lack a halogen handle, enabling a modular and efficient assembly strategy for complex heterobifunctional molecules.

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